molecular formula C5H7NaO3 B6262318 sodium 2-(hydroxymethyl)cyclopropane-1-carboxylate CAS No. 2253639-12-0

sodium 2-(hydroxymethyl)cyclopropane-1-carboxylate

Cat. No.: B6262318
CAS No.: 2253639-12-0
M. Wt: 138.1
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Description

Sodium 2-(hydroxymethyl)cyclopropane-1-carboxylate is a chemical compound with the molecular formula C₅H₇NaO₃. It is a sodium salt of 2-(hydroxymethyl)cyclopropane-1-carboxylic acid. This compound is of interest due to its unique cyclopropane ring structure, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-(hydroxymethyl)cyclopropane-1-carboxylate typically involves the reaction of 2-(hydroxymethyl)cyclopropane-1-carboxylic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization or evaporation of the solvent.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(hydroxymethyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: 2-(carboxymethyl)cyclopropane-1-carboxylate.

    Reduction: 2-(hydroxymethyl)cyclopropane-1-methanol.

    Substitution: 2-(alkoxymethyl)cyclopropane-1-carboxylate.

Scientific Research Applications

Sodium 2-(hydroxymethyl)cyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the construction of cyclopropane-containing compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sodium 2-(hydroxymethyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate biochemical pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Sodium 2-(hydroxymethyl)cyclopropane-1-carboxylate: Unique due to its specific substitution pattern on the cyclopropane ring.

    Sodium 2-(hydroxymethyl)cyclopropane-1-sulfonate: Similar structure but with a sulfonate group instead of a carboxylate group.

    Sodium 2-(hydroxymethyl)cyclopropane-1-phosphate: Contains a phosphate group, leading to different chemical properties and reactivity.

Uniqueness

This compound is unique due to its combination of a cyclopropane ring and a carboxylate group, which imparts distinct reactivity and potential biological activity. Its specific substitution pattern allows for targeted interactions in chemical and biological systems.

Properties

CAS No.

2253639-12-0

Molecular Formula

C5H7NaO3

Molecular Weight

138.1

Purity

95

Origin of Product

United States

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